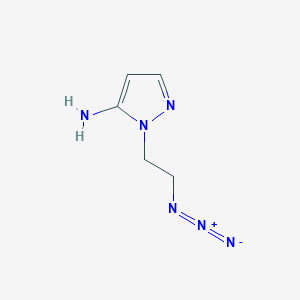

1-(2-azidoethyl)-1H-pyrazol-5-amine

Description

Properties

IUPAC Name |

2-(2-azidoethyl)pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N6/c6-5-1-2-9-11(5)4-3-8-10-7/h1-2H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSAOOAYLUWFOLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N(N=C1)CCN=[N+]=[N-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1-(2-azidoethyl)-1H-pyrazol-5-amine and related pyrazol-5-amine derivatives:

Key Findings from Comparative Analysis

Reactivity and Synthetic Utility: The azidoethyl group in this compound enables modular conjugation via CuAAC, a feature absent in ethyl- or phenyl-substituted analogues . This makes it valuable for targeted drug delivery or bioconjugation, unlike 3-Methyl-1-phenyl-1H-pyrazol-5-amine, which is primarily used in dye synthesis .

Biological Activity: Pyrazol-5-amine derivatives with fluorophenyl and pyridyl substituents (e.g., 4-(4-Fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine) exhibit kinase inhibition, but activity is highly dependent on substituent regiochemistry. For example, switching substituent positions abolishes p38α inhibition but introduces antitumor kinase activity .

Ethyl- or phenyl-substituted analogues generally pose lower risks .

Synthetic Methods :

- Microwave-assisted synthesis (e.g., for imidazolyl pyrazolopyridines from pyrazol-5-amine precursors) improves yields and reduces reaction times compared to conventional methods . This approach could be adapted for azide-containing derivatives to enhance efficiency.

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 1-(2-azidoethyl)-1H-pyrazol-5-amine generally involves two main steps:

- Construction of the pyrazole ring with an amino substituent at C-5

- Introduction of the 2-azidoethyl substituent at the N-1 position

This can be achieved either by direct functionalization of a preformed pyrazol-5-amine or by building the pyrazole ring from precursors already bearing the azidoethyl group.

Preparation of Pyrazol-5-amine Core

The pyrazol-5-amine nucleus is typically synthesized via condensation reactions involving hydrazines and 1,3-dicarbonyl compounds or their equivalents:

Hydrazone Condensation Method: Hydrazones derived from aryl aldehydes react with substituted acetophenones or 1,3-dicarbonyl compounds under acidic conditions to form pyrazoles with high regioselectivity and yields. Acid catalysis (e.g., catalytic HCl) promotes ring closure and formation of the pyrazole core.

One-Pot Modular Synthesis: A one-pot two-component synthesis involves reacting hydrazones with acetophenones in ethanol under reflux with catalytic acid and sometimes iodine or DMSO as promoters. This method yields 3,5-diarylpyrazoles but can be adapted for amino-substituted pyrazoles by using appropriate hydrazine derivatives.

Representative Preparation Method

A typical preparation sequence based on literature data is as follows:

| Step | Reagents and Conditions | Outcome |

|---|---|---|

| 1. Synthesis of 1-(2-haloethyl)-1H-pyrazol-5-amine | React pyrazol-5-amine with 2-haloethyl halide (e.g., 2-bromoethyl bromide) in presence of base (e.g., K2CO3) in DMF at room temperature | Formation of N-1-(2-haloethyl) pyrazol-5-amine |

| 2. Azide substitution | Treat N-1-(2-haloethyl) pyrazol-5-amine with sodium azide (NaN3) in DMF at 50-80°C for several hours | Nucleophilic substitution of halogen by azide, yielding this compound |

This two-step method is efficient and yields the target compound in good purity and yield.

Reaction Conditions and Optimization

Solvent Choice: Polar aprotic solvents such as DMF or DMSO are preferred for azide substitution to enhance nucleophilicity of azide ion and solubility of reactants.

Temperature: Moderate heating (50–80°C) accelerates substitution without decomposing the azide group.

Catalysts/Additives: No strong acid or base catalysts are required for azide substitution; however, bases like K2CO3 are used in the alkylation step to deprotonate the pyrazole nitrogen.

Purification: Products are typically purified by column chromatography or recrystallization from suitable solvents (e.g., ethanol or ethyl acetate).

Analytical Characterization

NMR Spectroscopy: ^1H and ^13C NMR confirm the pyrazole ring formation and substitution pattern.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular weight consistent with the azidoethyl substitution.

IR Spectroscopy: The azido group exhibits a characteristic strong absorption near 2100 cm^-1.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| Alkylation + Azide substitution | Pyrazol-5-amine | 2-bromoethyl bromide, K2CO3; NaN3 | DMF, RT for alkylation; 50-80°C for azide substitution | Moderate to high | Straightforward, scalable |

| Cycloaddition (less common for this target) | 5-azidopyrazole + alkyne | Alkyne, Cu(I) catalyst | Room temperature to reflux | Variable | Produces triazole derivatives, not direct azidoethyl substitution |

Research Findings and Notes

The nucleophilic substitution route is the most reported and reliable for preparing this compound, offering good control over regioselectivity and functional group tolerance.

The azidoethyl substituent is stable under the reaction conditions used for pyrazole formation and subsequent substitution, allowing for modular synthesis strategies.

Alternative methods involving direct azidation of ethyl-substituted pyrazoles are less common due to potential side reactions and lower yields.

Q & A

Q. What are the common synthetic routes for preparing 1-(2-azidoethyl)-1H-pyrazol-5-amine?

The synthesis typically involves a multi-step approach:

- Step 1 : Construct the pyrazole core via cyclization of hydrazine derivatives with 1,3-diketones or β-ketoesters under acidic or thermal conditions .

- Step 2 : Introduce the azidoethyl group via nucleophilic substitution or Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), ensuring controlled reaction conditions (e.g., anhydrous solvents like DMF, temperatures ≤ 80°C) to avoid premature decomposition of the azide group .

- Step 3 : Purify intermediates using column chromatography and characterize final products via NMR (¹H/¹³C), FT-IR (to confirm azide stretch ~2100 cm⁻¹), and high-resolution mass spectrometry (HRMS) .

Q. What spectroscopic techniques are essential for characterizing this compound?

Key methods include:

- ¹H/¹³C NMR : To confirm substituent positions on the pyrazole ring and azidoethyl linkage .

- FT-IR : To detect the characteristic N₃ stretch (~2100 cm⁻¹) and amine N-H vibrations (~3300 cm⁻¹) .

- HRMS : For precise molecular weight validation .

- X-ray crystallography (if crystalline): To resolve 3D conformation and intermolecular interactions .

Advanced Research Questions

Q. How can computational methods predict the biological interactions of this compound?

- Molecular Docking : Use software like AutoDock Vina to model binding modes with target proteins (e.g., kinases, receptors). Optimize force fields to account for the azide group’s electrostatic properties .

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., water, lipid bilayers) to assess stability and conformational flexibility over 100+ ns trajectories .

- Quantum Mechanical Calculations : Evaluate azide reactivity (e.g., Staudinger ligation potential) using DFT at the B3LYP/6-31G* level .

Q. What experimental strategies assess the environmental stability and degradation pathways of this compound?

- Hydrolytic Stability : Incubate in buffers (pH 2–12) at 25–50°C; monitor azide decomposition via HPLC-UV or LC-MS .

- Photolytic Degradation : Expose to UV-Vis light (λ = 254–365 nm) and identify photoproducts using GC-MS .

- Microbial Degradation : Use soil/water microcosms to track biodegradation rates and metabolite formation .

Q. How can researchers resolve contradictions in bioactivity data between structural analogs of pyrazole-amine derivatives?

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., azide vs. fluoroethyl groups) and correlate changes with activity trends .

- Meta-Analysis : Cross-reference bioassay data across analogs (e.g., IC₅₀ values, binding affinities) to identify outliers caused by assay conditions (e.g., pH, solvent) .

- Orthogonal Validation : Confirm activity using multiple assays (e.g., enzymatic inhibition, cell viability) to rule out false positives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.